![molecular formula C10H19N B13079360 1-Azaspiro[3.7]undecane](/img/structure/B13079360.png)
1-Azaspiro[3.7]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azaspiro[3.7]undecane is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural novelty.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Azaspiro[3.7]undecane can be synthesized through various methods, including the Prins cyclization reaction. This method allows the construction of the spirocyclic scaffold in a single step, introducing various substituents at specific positions of the spiro ring . Another approach involves the use of olefin metathesis reactions with Grubbs catalysts, although this method is more complex and expensive .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes to ensure high yield and purity. The Prins cyclization reaction is favored due to its efficiency and ability to introduce diverse substituents .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Azaspiro[3.7]undecane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can yield alkanes or alcohols .
Wissenschaftliche Forschungsanwendungen
1-Azaspiro[3.7]undecane has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex spirocyclic compounds.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-Azaspiro[3.7]undecane involves its interaction with specific molecular targets. For example, as an inhibitor of the MmpL3 protein, it disrupts the function of this protein, which is essential for the survival of Mycobacterium tuberculosis . This disruption leads to the inhibition of bacterial growth and potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-Oxa-9-azaspiro[5.5]undecane: This compound has a similar spirocyclic structure but includes an oxygen atom in the ring system.
Spiro[5.5]undecane derivatives: These compounds have similar spirocyclic structures but may include different heteroatoms such as sulfur or oxygen.
Uniqueness: 1-Azaspiro[3.7]undecane is unique due to its specific nitrogen-containing spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to act as a potent inhibitor of specific proteins, such as the MmpL3 protein, highlights its potential as a therapeutic agent .
Eigenschaften
Molekularformel |
C10H19N |
|---|---|
Molekulargewicht |
153.26 g/mol |
IUPAC-Name |
1-azaspiro[3.7]undecane |
InChI |
InChI=1S/C10H19N/c1-2-4-6-10(7-5-3-1)8-9-11-10/h11H,1-9H2 |
InChI-Schlüssel |
ZDVZQVUJNZXBMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC2(CCC1)CCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


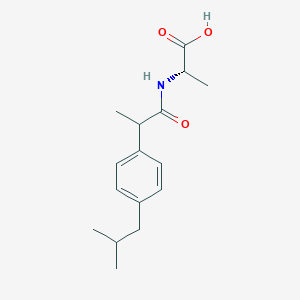
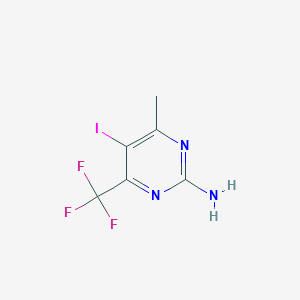
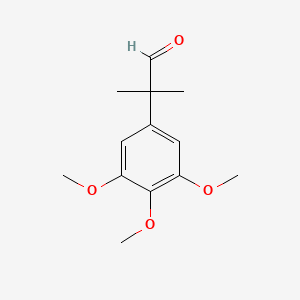
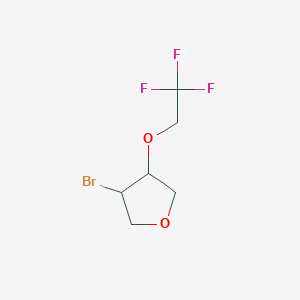
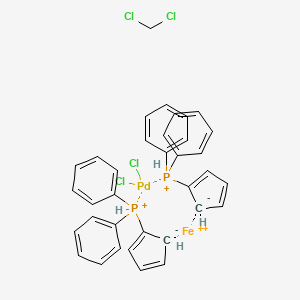





![1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13079364.png)


![(1H-Benzo[d]imidazol-4-yl)methanamine dihydrochloride](/img/structure/B13079379.png)
